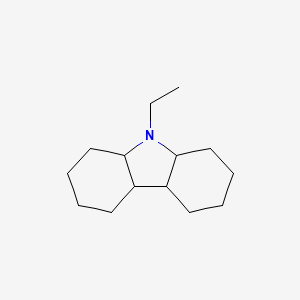

9-Ethyldodecahydro-1H-carbazole

Description

The exact mass of the compound this compound is 207.198699802 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h11-14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUPYXUBNPJSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCC2C3C1CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304907 | |

| Record name | 9-Ethyldodecahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146900-30-3 | |

| Record name | 9-Ethyldodecahydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyldodecahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Ethyldodecahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Ethyldodecahydro-1H-carbazole, a fully saturated carbazole derivative. The primary synthetic pathway involves a two-step process: the N-alkylation of carbazole to yield 9-ethylcarbazole, followed by the complete catalytic hydrogenation of the aromatic system. This document details the experimental protocols for both steps, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is achieved through two principal chemical transformations:

-

N-Ethylation of Carbazole: The initial step involves the alkylation of the secondary amine of the carbazole starting material with an ethylating agent to form 9-ethylcarbazole. A common and effective method utilizes bromoethane in the presence of a base.

-

Catalytic Hydrogenation: The aromatic 9-ethylcarbazole is then subjected to catalytic hydrogenation to saturate all three rings, yielding the final product, this compound. This step is typically carried out under hydrogen pressure using a metal catalyst such as Raney-Ni or ruthenium on alumina.

Experimental Protocols

Synthesis of 9-Ethylcarbazole (Starting Material)

This protocol is adapted from a general procedure for the N-alkylation of carbazole.[1][2]

Materials:

-

Carbazole

-

Potassium hydroxide (KOH)

-

Bromoethane

-

Dimethylformamide (DMF)

-

Brine

-

Methylene chloride

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of DMF.[1]

-

Stir the mixture overnight at 60°C.[1]

-

After the reaction is complete, pour the mixture into brine and wash.

-

Extract the product with methylene chloride.

-

Dry the organic extracts over anhydrous MgSO₄ and concentrate the solution using a rotary evaporator.

-

Purify the solid residue by recrystallization from ethanol to yield 9-ethylcarbazole as a white solid.[1]

Characterization Data for 9-Ethylcarbazole:

-

FT-IR (KBr, cm⁻¹): 3051 (aromatic C-H stretch).[1]

Synthesis of this compound

The following is a general protocol for the catalytic hydrogenation of 9-ethylcarbazole based on reported reaction conditions.[3]

Materials:

-

9-Ethylcarbazole

-

Raney-Ni (or 5 wt.% Ru/Al₂O₃)

-

A suitable solvent (e.g., ethanol or cyclohexane)

-

High-pressure autoclave or stirrer-type reactor

Procedure:

-

To a high-pressure reactor, add 9-ethylcarbazole (e.g., 10 g) and the Raney-Ni catalyst (e.g., 1 g).[3]

-

Add a suitable solvent if necessary to facilitate stirring.

-

Seal the reactor and purge it with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[3]

-

Heat the reaction mixture to the target temperature (e.g., 160°C) with vigorous stirring (e.g., 800 rpm).[3]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or chromatography if necessary.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Synthesis of 9-Ethylcarbazole

| Parameter | Value | Reference |

| Starting Material | Carbazole | [1] |

| Reagents | KOH, Bromoethane, DMF | [1] |

| Reaction Time | Overnight | [1] |

| Reaction Temperature | 60°C | [1] |

| Yield | 85.6% | [1] |

Table 2: Catalytic Hydrogenation of 9-Ethylcarbazole

| Parameter | Value | Reference |

| Starting Material | 9-Ethylcarbazole | [3] |

| Catalyst | Raney-Ni | [3] |

| Optimal Temperature | 160°C | [3] |

| Optimal Pressure | 0.8 MPa | [3] |

| Stirring Speed | 800 rpm | [3] |

| Hydrogen Uptake (0.2g catalyst) | 5.16 wt.% | [3] |

| Hydrogen Uptake (1.0g catalyst) | 5.81 wt.% | [3] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₅N |

| Molecular Weight | 207.36 g/mol |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway from Carbazole to this compound.

References

An In-depth Technical Guide to 9-Ethyldodecahydro-1H-carbazole: Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyldodecahydro-1H-carbazole, a fully saturated N-ethylated carbazole derivative, represents a unique chemical scaffold with potential applications in materials science and medicinal chemistry. Its perhydrogenated structure imparts distinct stereochemical and electronic properties compared to its aromatic counterpart, N-ethylcarbazole. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, yet underexplored, biological significance based on the broader pharmacology of the carbazole class of compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅N | [1] |

| Molecular Weight | 207.35 g/mol | [1] |

| CAS Number | 146900-30-3 | [2][3] |

| Melting Point | 43 °C | [ChemicalBook Database] |

| Boiling Point | 292-293 °C (at 749 Torr) | [ChemicalBook Database] |

| Calculated pKa | 11.71 ± 0.20 | [ChemicalBook Database] |

| Calculated Density | 0.937 ± 0.06 g/cm³ | [ChemicalBook Database] |

| Calculated logP | 3.8 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the catalytic hydrogenation of N-ethylcarbazole. This reaction involves the saturation of the aromatic carbazole core with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of N-ethylcarbazole

This protocol is a generalized procedure based on established methods for the hydrogenation of N-substituted carbazoles[4][5][6].

Materials:

-

N-ethylcarbazole

-

Catalyst (e.g., 5 wt% Ru/Al₂O₃, Ni-Mo alloy on activated carbon)[5][7]

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls

-

Hydrogen gas (high purity)

-

Argon or Nitrogen gas (for inerting)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: Add N-ethylcarbazole and the solvent to the high-pressure autoclave reactor. For example, a solution of 2 g of N-ethylcarbazole in 18 ml of decalin can be used[5].

-

Catalyst Addition: Add the hydrogenation catalyst to the reactor. A typical catalyst loading is in the range of a 1:1000 to 1:10 molar ratio of catalyst metal to substrate[5][7].

-

Inerting: Seal the reactor and purge with an inert gas (argon or nitrogen) several times to remove any air.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 150 °C) with stirring[5].

-

Pressurization: Introduce hydrogen gas into the reactor to the desired pressure (e.g., 8 MPa)[5].

-

Reaction: Maintain the temperature and pressure with continuous stirring for the required reaction time (e.g., 4 hours)[5]. Monitor the reaction progress by analyzing aliquots using techniques like GC-MS if the reactor setup allows. The hydrogenation of N-ethylcarbazole proceeds in a stepwise manner, with octahydro-N-ethylcarbazole as a major intermediate[8][9].

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Workup: Open the reactor and filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physical properties of this compound is essential for its identification and quality control.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (43 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point or distillation method.

Procedure (Micro Method):

-

Place a small amount of the liquid this compound into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Spectroscopic Properties (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous stereoisomers possible in the dodecahydrocarbazole core. The spectrum would show signals in the aliphatic region (typically 0.8-3.5 ppm). The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons, likely deshielded due to the adjacent nitrogen atom. The protons on the carbazole ring would appear as a series of complex multiplets.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The two carbons of the ethyl group would appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon. The twelve carbons of the saturated carbazole skeleton would resonate in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aliphatic CH₂ and CH groups just below 3000 cm⁻¹. The spectrum would lack the characteristic aromatic C-H and C=C stretching bands seen in N-ethylcarbazole. A C-N stretching vibration would be expected in the fingerprint region (around 1100-1200 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.35. Fragmentation patterns would likely involve the loss of the ethyl group and fragmentation of the saturated carbazole ring system.

Potential Biological Significance and Research Workflow

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of carbazole derivatives is known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects[10]. Furthermore, various carbazole analogs have shown affinity for serotonin and dopamine receptors, suggesting potential applications in neuroscience[11][12][13].

Given this context, a logical research workflow to investigate the potential biological activities of this compound can be proposed.

Caption: Proposed workflow for biological evaluation.

This workflow outlines a systematic approach, starting from computational predictions to guide experimental assays. In silico docking studies could predict the binding affinity of this compound to various neurotransmitter receptors. Promising candidates would then be validated through in vitro receptor binding and functional cell-based assays to assess their neuroprotective or cytotoxic effects. Finally, compounds showing significant activity would be advanced to in vivo animal models for further pharmacological evaluation.

Conclusion

This compound is a saturated heterocyclic compound with well-defined physicochemical properties. Its synthesis via the catalytic hydrogenation of N-ethylcarbazole is a feasible and established method. While its specific biological functions remain to be elucidated, the rich pharmacology of the carbazole family suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in the field of neuroscience. The experimental protocols and research workflow provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. This compound | C14H25N | CID 66624952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 146900-30-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 9-Ethyldodecahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyldodecahydro-1H-carbazole is a saturated heterocyclic amine. Its physicochemical properties are crucial for its application in various research and development fields, including medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅N | [1] |

| Molecular Weight | 207.35 g/mol | [1] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 292-293 °C (at 749 Torr) | [1] |

| Predicted Density | 0.937 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 11.71 ± 0.20 | [1] |

| CAS Number | 146900-30-3 | [1] |

Synthesis of this compound

A robust method for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the saturation of the aromatic carbazole ring system with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of 9-Ethylcarbazole

This protocol is based on established methods for the hydrogenation of carbazole derivatives.

Materials:

-

9-Ethylcarbazole (starting material)

-

Raney-Ni or 5 wt.% Ru/Al₂O₃ (catalyst)

-

High-pressure autoclave reactor equipped with a stirrer

-

Solvent (e.g., ethanol or isopropanol)

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.

-

Charging the Reactor:

-

Add 10 g of 9-ethylcarbazole to the reactor.

-

Add 1 g of the selected catalyst (Raney-Ni or 5 wt.% Ru/Al₂O₃).

-

Add a suitable volume of solvent to ensure proper mixing and heat transfer.

-

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Reaction Conditions:

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.8 MPa).

-

Begin stirring at a constant rate (e.g., 800 rpm).

-

Heat the reactor to the reaction temperature (e.g., 160 °C).

-

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Isolation:

-

Open the reactor and dilute the reaction mixture with a suitable solvent.

-

Filter the mixture to remove the catalyst.

-

Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.

-

-

Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by techniques such as distillation or chromatography to obtain high-purity this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via catalytic hydrogenation.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any information regarding the biological activity, pharmacological properties, or associated signaling pathways for this compound. Further research is required to explore the potential biological relevance of this compound.

Conclusion

This technical guide provides the available physicochemical data for this compound and a detailed experimental protocol for its synthesis via catalytic hydrogenation. The provided workflow diagram offers a clear visual representation of the synthesis process. The absence of data on its biological activity highlights an area for future investigation by researchers in drug discovery and related fields.

References

A Comprehensive Technical Guide to 9-Ethyldodecahydro-1H-carbazole (CAS: 146900-30-3): A Promising Liquid Organic Hydrogen Carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-Ethyldodecahydro-1H-carbazole (CAS: 146900-30-3), a saturated N-heterocyclic compound that has garnered significant attention as a liquid organic hydrogen carrier (LOHC). This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis via the hydrogenation of N-ethylcarbazole, and outlines the procedure for its dehydrogenation for hydrogen release. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in hydrogen storage technologies and catalytic processes.

Introduction

This compound, also known as N-ethyldodecahydrocarbazole or perhydro-N-ethylcarbazole, is a key molecule in the field of chemical hydrogen storage. Its favorable properties, including a high gravimetric hydrogen density of 5.7 wt%, relatively low dehydrogenation enthalpy, and existence as a liquid at ambient conditions, make it a promising candidate for the safe and efficient transportation and storage of hydrogen. This guide serves as a technical resource, consolidating critical data and methodologies related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in hydrogen storage systems.

| Property | Value | Reference |

| CAS Number | 146900-30-3 | N/A |

| Molecular Formula | C₁₄H₂₅N | [1][2] |

| Molecular Weight | 207.35 g/mol | [1][3] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 292-293 °C (at 749 Torr) | [1] |

| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.71 ± 0.20 | [1] |

| Hydrogen Storage Capacity | 5.7 wt% | N/A |

Synthesis of this compound

The primary route for the synthesis of this compound is the catalytic hydrogenation of N-ethylcarbazole. This process involves the addition of hydrogen across the aromatic rings of the N-ethylcarbazole molecule in the presence of a suitable catalyst.

Experimental Protocol: Catalytic Hydrogenation of N-Ethylcarbazole

This protocol describes a general procedure for the hydrogenation of N-ethylcarbazole to this compound using a ruthenium-based catalyst.

Materials:

-

N-ethylcarbazole (NEC)

-

5 wt% Ruthenium on alumina (Ru/Al₂O₃) catalyst

-

High-pressure batch reactor

-

Hydrogen gas (high purity)

-

Solvent (e.g., decalin, optional)

Procedure:

-

Reactor Setup: Place a mixture of N-ethylcarbazole and the 5 wt% Ru/Al₂O₃ catalyst (typically 10:1 substrate to catalyst weight ratio) into the high-pressure batch reactor. If a solvent is used, add it at this stage.

-

Purging: Seal the reactor and purge with hydrogen gas for approximately 30 minutes to remove any air.

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 130-150 °C) and then pressurize with hydrogen gas to the target pressure (e.g., 6-8 MPa).

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The consumption of hydrogen can be monitored by the pressure drop in the reactor. The reactor can be re-pressurized as needed.

-

Completion and Work-up: The reaction is typically complete when hydrogen consumption ceases. Cool the reactor to room temperature and carefully vent the excess hydrogen. The reaction mixture can be filtered to remove the catalyst. The product, this compound, can be purified by distillation or recrystallization if necessary.

Catalyst and Condition Variations:

| Catalyst | Temperature (°C) | Pressure (bar) | Notes |

| 5 wt% Ru/Al₂O₃ | 130-180 | 60-80 | High conversion and selectivity. |

| Raney-Ni | ~200 | ~30 | A more cost-effective catalyst option. |

| Ni-Mo/AC | ~150 | ~80 | Doping with Mo enhances the catalytic activity of Ni. |

Synthesis Workflow

Dehydrogenation of this compound

The release of stored hydrogen from this compound is achieved through a catalytic dehydrogenation reaction, which regenerates N-ethylcarbazole. This reversible process is the cornerstone of its application as a LOHC.

Experimental Protocol: Catalytic Dehydrogenation

This protocol outlines a general method for the dehydrogenation of this compound using a palladium-based catalyst.

Materials:

-

This compound

-

5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst

-

Three-necked round-bottom flask equipped with a condenser and a gas outlet

-

Inert gas (e.g., Nitrogen or Argon)

-

Heating mantle

-

Gas flow meter

Procedure:

-

Reactor Setup: Place the 5 wt% Pd/Al₂O₃ catalyst into the three-necked flask.

-

Inert Atmosphere: Purge the system with an inert gas to remove air.

-

Heating: Heat the catalyst to the reaction temperature (e.g., 180-200 °C) under a continuous flow of the inert gas.

-

Substrate Injection: Inject the this compound into the hot flask containing the catalyst.

-

Hydrogen Release: The dehydrogenation reaction will commence, and the released hydrogen gas can be measured using a gas flow meter.

-

Reaction Monitoring: Monitor the hydrogen evolution. The reaction is considered complete when the hydrogen flow ceases.

-

Product Analysis: After cooling, the resulting mixture, primarily N-ethylcarbazole, can be analyzed using techniques such as ¹H NMR to determine the conversion.

Dehydrogenation Workflow

Characterization Data

| Analytical Technique | Expected Information |

| ¹H NMR | Confirmation of the aliphatic protons on the dodecahydrocarbazole core and the ethyl group. Absence of aromatic proton signals. |

| ¹³C NMR | Confirmation of the number and types of carbon atoms in the saturated ring system and the ethyl group. |

| Mass Spectrometry (MS) | Determination of the molecular weight (m/z = 207.2). |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for sp³ hybridized carbons. Absence of aromatic C-H and C=C stretching vibrations. |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N). |

Conclusion

This compound stands out as a highly promising Liquid Organic Hydrogen Carrier due to its excellent hydrogen storage capacity and the reversibility of its hydrogenation-dehydrogenation cycle under moderate conditions. This technical guide provides a foundational understanding of its properties and the experimental procedures for its synthesis and hydrogen release. Further research and development in catalyst optimization and process integration will be crucial for the large-scale implementation of this technology in a future hydrogen economy.

References

In-Depth Technical Guide to the Spectroscopic Data of 9-Ethyldodecahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Ethyldodecahydro-1H-carbazole. Due to the limited availability of direct experimental data for this specific N-ethylated derivative, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, dodecahydro-1H-carbazole, and established principles of organic spectroscopy. The information herein is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Chemical Structure and Properties

-

IUPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole

-

Molecular Formula: C₁₄H₂₅N[1]

-

Molecular Weight: 207.35 g/mol [1]

-

CAS Number: 146900-30-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the available data for dodecahydro-1H-carbazole and the expected influence of the N-ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~2.5 - 3.0 | Quartet | 2H | N-CH₂ -CH₃ | The methylene protons of the ethyl group are expected to be deshielded by the adjacent nitrogen atom. |

| ~1.0 - 1.2 | Triplet | 3H | N-CH₂-CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

| ~1.0 - 2.2 | Multiplet | 20H | Carbazole ring protons | A complex multiplet arising from the overlapping signals of the saturated carbazole ring protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~45 - 55 | N -CH₂-CH₃ | The carbon of the methylene group attached to the nitrogen. |

| ~10 - 15 | N-CH₂-C H₃ | The carbon of the methyl group of the ethyl substituent. |

| ~20 - 40 | Carbazole ring carbons | Multiple signals corresponding to the twelve carbons of the dodecahydro-1H-carbazole ring system. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the absence of the N-H stretching vibration that would be present in the parent dodecahydro-1H-carbazole.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkyl) |

| 1470 - 1450 | Medium | C-H bend (methylene) |

| 1380 - 1370 | Medium | C-H bend (methyl) |

| 1260 - 1000 | Medium-Strong | C-N stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 207 | Moderate | [M]⁺ (Molecular Ion) |

| 192 | High | [M - CH₃]⁺ |

| 178 | High | [M - C₂H₅]⁺ (Loss of the ethyl group) |

Experimental Protocols

Synthesis of this compound

This procedure is based on standard methods for the N-ethylation of secondary amines.

Materials:

-

Dodecahydro-1H-carbazole

-

Ethyl iodide (or ethyl bromide)

-

Sodium carbonate (or other suitable base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve dodecahydro-1H-carbazole (1 equivalent) in acetonitrile.

-

Add sodium carbonate (2-3 equivalents) to the solution.

-

While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid base from the reaction mixture and wash it with a small amount of acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

An In-depth Technical Guide to 9-Ethyldodecahydro-1H-carbazole

IUPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole[1]

This technical guide provides a comprehensive overview of 9-Ethyldodecahydro-1H-carbazole, a saturated heterocyclic compound. The document details its physicochemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and a general analytical workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C14H25N | PubChem[1] |

| Molecular Weight | 207.35 g/mol | PubChem[1] |

| CAS Number | 146900-30-3 | ChemicalBook[2] |

| IUPAC Name | 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Exact Mass | 207.198700 g/mol | PubChem[1] |

| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the saturation of the aromatic carbazole ring system with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of 9-Ethylcarbazole

This protocol describes the synthesis of this compound from 9-ethylcarbazole using a Raney-Ni catalyst.

Materials:

-

9-Ethylcarbazole (9-ECZ)

-

Raney-Ni catalyst

-

High-pressure autoclave reactor with a stirrer

-

Solvent (e.g., ethanol or isopropanol)

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.

-

Charging the Reactor: Add 10 grams of 9-ethylcarbazole and 1 gram of Raney-Ni catalyst to the reactor. Add a suitable amount of solvent to ensure proper mixing.

-

Sealing and Purging: Seal the reactor and purge it with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

-

Reaction Conditions:

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen pressure remains constant. The theoretical hydrogen uptake for the complete hydrogenation of 9-ethylcarbazole is approximately 5.8 wt%.[3]

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Isolation:

-

Open the reactor and transfer the reaction mixture to a filtration setup.

-

Filter the mixture to remove the Raney-Ni catalyst.

-

Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.

-

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization, if necessary.

Analytical Workflow

The characterization and purity assessment of the synthesized this compound can be performed using a combination of standard analytical techniques.

Synthesis Pathway

The synthesis of this compound from 9-ethylcarbazole is a straightforward hydrogenation reaction. The aromatic system of the carbazole is fully saturated to yield the dodecahydro derivative.

References

The Genesis of a Saturated Scaffold: A Technical History of Perhydrocarbazoles

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and stereochemical elucidation of perhydrocarbazoles.

The perhydrocarbazole scaffold, a fully saturated tricyclic amine, represents a significant structural motif in medicinal chemistry and, more recently, in the field of hydrogen storage. Its journey from a derivative of a coal tar component to a molecule of interest in cutting-edge energy applications is a testament to over a century of chemical exploration. This technical guide delves into the historical milestones of its discovery, the evolution of its synthesis, and the intricate details of its stereochemistry.

From Aromatic Precursor to Saturated Core: The Discovery and Early Synthesis

The story of perhydrocarbazole begins with its aromatic counterpart, carbazole. The foundational step towards accessing the carbazole framework was laid in 1883 by Hermann Emil Fischer through the celebrated Fischer indole synthesis . This acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde provided a versatile route to the indole nucleus, which is central to the carbazole structure. The reaction of cyclohexanone with phenylhydrazine, for instance, yields 1,2,3,4-tetrahydrocarbazole, a partially hydrogenated precursor to the perhydrocarbazole system.

The complete saturation of the carbazole ring system to yield dodecahydrocarbazole, or perhydrocarbazole, was a significant advancement that had to await the development of effective catalytic hydrogenation techniques. A pivotal contribution came in 1941 from Homer Adkins and H. L. Coonradt. Their work on the catalytic hydrogenation of nitrogen-containing heterocyclic compounds provided the first detailed account of the synthesis of perhydrocarbazole. They demonstrated that carbazole could be fully hydrogenated to dodecahydrocarbazole under high pressure and temperature using catalysts such as Raney Nickel and copper chromite.

Key Historical Synthetic Protocols

The early methodologies for the synthesis of perhydrocarbazoles were primarily focused on the complete reduction of carbazole or its partially hydrogenated derivatives. The work of Adkins and Coonradt stands as a benchmark for these early endeavors.

Table 1: Early Catalytic Hydrogenation of Carbazole to Perhydrocarbazole

| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Reaction Time (h) | Yield of Perhydrocarbazole (%) | Reference |

| Raney Nickel | 250 | 3000-4000 | Dioxane | 12 | ~80 | Adkins & Coonradt, 1941 |

| Copper Chromite | 250 | 3000-4000 | Dioxane | 12 | ~75 | Adkins & Coonradt, 1941 |

Experimental Protocol: Catalytic Hydrogenation of Carbazole (Adkins and Coonradt, 1941)

A detailed experimental protocol based on the work of Adkins and Coonradt is as follows:

-

Catalyst Preparation: Raney Nickel catalyst is prepared from a nickel-aluminum alloy by treatment with a sodium hydroxide solution. The catalyst is washed with water and then with the solvent to be used in the hydrogenation (dioxane).

-

Hydrogenation Reaction: 1 mole of carbazole is dissolved in a suitable amount of dioxane in a high-pressure autoclave. 10-15% by weight of the prepared Raney Nickel catalyst is added to the solution.

-

Reaction Conditions: The autoclave is sealed and flushed with hydrogen gas. The pressure is then raised to 3000-4000 psi with hydrogen, and the temperature is increased to 250°C. The reaction mixture is agitated for 12 hours.

-

Work-up and Isolation: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent (dioxane) is removed from the filtrate by distillation. The resulting crude perhydrocarbazole is then purified by vacuum distillation or recrystallization.

Unraveling the Three-Dimensional Structure: The Stereochemistry of Perhydrocarbazoles

The hydrogenation of the planar carbazole molecule results in a three-dimensional saturated structure with multiple stereocenters. This introduces a significant level of stereochemical complexity. Perhydrocarbazole can exist as a mixture of several diastereomers, with the relative stereochemistry at the ring junctions being of primary importance. The two main ring fusions can be either cis or trans, leading to three possible diastereomers: cis,cis, cis,trans, and trans,trans.

The initial separation and characterization of these stereoisomers in the mid-20th century relied on classical techniques such as fractional crystallization and distillation, coupled with the analysis of physical properties like melting and boiling points. The different spatial arrangements of the isomers lead to distinct physical properties, which enabled their separation.

Table 2: Physical Properties of Perhydrocarbazole Stereoisomers

| Stereoisomer | Melting Point (°C) | Boiling Point (°C) at 760 mmHg | Relative Stability |

| cis,syn,cis | 76-78 | ~275 | Least Stable |

| cis,anti,trans | 98-100 | ~280 | Intermediate |

| trans,syn,trans | 108-110 | ~285 | Most Stable |

Note: The exact physical properties can vary slightly depending on the purity of the sample and the experimental conditions.

The conformational analysis of the perhydrocarbazole ring system reveals that the cyclohexane rings typically adopt a chair conformation. The relative stability of the diastereomers is influenced by the steric interactions between the hydrogen atoms at the ring junctions. The trans,syn,trans isomer is generally the most stable due to its more relaxed, all-equatorial arrangement of the hydrogen atoms at the key stereocenters.

Modern Context and Applications

In recent decades, perhydrocarbazoles have gained renewed interest as promising Liquid Organic Hydrogen Carriers (LOHCs). The reversible hydrogenation and dehydrogenation of the carbazole/perhydrocarbazole system provides a safe and efficient means of storing and transporting hydrogen. N-alkylated perhydrocarbazoles, such as N-ethylperhydrocarbazole, are particularly studied for this application due to their favorable liquid range and hydrogen storage capacity.

The development of highly efficient and selective catalysts, often based on ruthenium for hydrogenation and palladium for dehydrogenation, has been a key focus of modern research in this area.

Visualizing the Synthetic and Logical Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Fischer Indole Synthesis route to tetrahydrocarbazole.

Caption: Stepwise hydrogenation of carbazole to perhydrocarbazole.

Caption: Diastereomeric relationship of perhydrocarbazole isomers.

Conclusion

The journey of perhydrocarbazoles from their theoretical conception rooted in classical organic synthesis to their practical application in modern energy solutions is a compelling narrative of scientific progress. The foundational work on their synthesis and the subsequent elucidation of their complex stereochemistry have paved the way for their current and future applications. For researchers in drug discovery, the rigid, three-dimensional scaffold of perhydrocarbazole offers a unique platform for the design of novel therapeutics. For scientists in the energy sector, the reversible hydrogen storage capabilities of this molecule class present a tangible solution to one of the most pressing challenges of our time. A thorough understanding of the discovery and history of perhydrocarbazoles is therefore not merely an academic exercise but a crucial foundation for innovation in diverse scientific fields.

Unlocking the Therapeutic Potential of 9-Ethyldodecahydro-1H-carbazole: A Guide to Future Research

For Immediate Release

This technical whitepaper outlines promising research avenues for the novel compound 9-Ethyldodecahydro-1H-carbazole. While direct research on this specific molecule is nascent, the extensive biological activities of the broader carbazole class of compounds provide a strong rationale for its investigation across several key therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and related carbazole derivatives.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a carbazole nucleus. Its basic chemical properties are summarized below. The therapeutic potential of this molecule is largely inferred from the well-documented pharmacological activities of other N-substituted carbazole derivatives, which include anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1] The ethyl group at the 9-position may influence its lipophilicity and subsequent biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 43 °C |

| Boiling Point | 292-293 °C (at 749 Torr) |

| Density | 0.937±0.06 g/cm³ (Predicted) |

| pKa | 11.71±0.20 (Predicted) |

Source: ChemicalBook[2]

Potential Research Areas and Experimental Designs

Based on the activities of related carbazole compounds, the following areas represent high-priority targets for investigation.

Neuroprotective Effects

Carbazole derivatives have demonstrated significant neuroprotective properties, including the ability to protect neuronal cells from oxidative stress-induced death and to promote neurite outgrowth.[3] These effects are often mediated through key signaling pathways such as the PI3K/Akt pathway.[2][3]

Proposed Research Workflow:

Signaling Pathway of Interest:

Anticancer Activity

A significant body of research points to the anticancer potential of carbazole derivatives.[4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines and can modulate signaling pathways such as the JAK/STAT pathway, which is crucial for tumor cell growth and survival.[7]

Table 2: Representative Anticancer Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mahanine | MIAPaCa-2 (Pancreatic) | 13.9 | [Sarkar et al., 2013][7] |

| Pyrido[3,2-α] carbazole derivative | A549 (Lung) | Not specified | [Li et al., 2013] |

| 5-[(9H-carbazol-9-yl)-methyl]-N-... | MCF-7 (Breast) | 35.6 - 80.0 (LC50) | [Sharma et al.] |

Signaling Pathway of Interest:

Anti-inflammatory Properties

Carbazole and its derivatives have been reported to possess anti-inflammatory properties.[1] The mechanisms may involve the inhibition of pro-inflammatory enzymes and signaling pathways like NF-κB.

Proposed Research Directions:

-

Investigate the inhibitory effect on cyclooxygenase (COX-1 and COX-2) enzymes.

-

Assess the impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Evaluate the modulation of the NF-κB signaling pathway.

Antimicrobial and Antiviral Potential

The carbazole scaffold is present in several natural antibiotics and has been a template for the development of synthetic antimicrobial agents.[8] Research into carbazole derivatives has also revealed potential antiviral activities.[9]

Table 3: Representative Antimicrobial Activity of Carbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Imidazole-carbazole derivative | S. aureus, B. subtilis, E. coli | 1-8 | [Zhang et al.] |

| 1,2,4-triazole-carbazole derivative | C. albicans | 2-4 | [Zhang et al.] |

| 5-[(9H-carbazol-9-yl)methyl]-... | S. aureus, B. subtilis, E. coli | 1.1 - 10.3 | [Sharma et al.] |

Methodologies for Key Experiments

H₂O₂-Induced Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate neuronal cells (e.g., Neuro2a) in a 96-well plate and culture for 24 hours.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells (excluding the control group) and incubate for a further 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Neurite Outgrowth Assay

-

Cell Plating: Plate neuronal cells at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).

-

Treatment: Treat the cells with different concentrations of the test compound.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin).

-

Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using appropriate software.

Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat cells as required for the specific pathway investigation and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, STAT3).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Synthesis of N-Substituted Carbazole Derivatives

The synthesis of 9-substituted carbazole derivatives can be achieved through various established methods. A common approach involves the N-alkylation of the carbazole core.

General Synthetic Scheme:

Conclusion

While direct experimental data on this compound is limited, the extensive and varied biological activities of the carbazole class of compounds provide a strong impetus for its investigation. The research areas of neuroprotection, oncology, anti-inflammatory, and antimicrobial applications are particularly promising. The experimental protocols and potential signaling pathways outlined in this guide offer a solid foundation for initiating research into this and related novel carbazole derivatives. Further exploration of this compound could lead to the development of new therapeutic agents with significant clinical impact.

References

- 1. echemcom.com [echemcom.com]

- 2. [PDF] Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells | Semantic Scholar [semanticscholar.org]

- 3. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Current status of carbazole hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. carbazole-derivatives-as-potential-antimicrobial-agents - Ask this paper | Bohrium [bohrium.com]

- 9. doaj.org [doaj.org]

9-Ethyldodecahydro-1H-carbazole: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

October 2025

Introduction

9-Ethyldodecahydro-1H-carbazole, a fully saturated derivative of 9-ethylcarbazole, is a heterocyclic amine that has garnered attention primarily in the field of chemical hydrogen storage. Its potential as a Liquid Organic Hydrogen Carrier (LOHC) is attributed to its high hydrogen storage capacity and the reversibility of its hydrogenation/dehydrogenation cycle. While its application in materials science is the main focus of current research, this technical guide aims to provide a comprehensive review of the available scientific literature, covering its synthesis, physicochemical properties, and, where available, its biological profile.

This document summarizes the existing quantitative data and experimental methodologies. It is important to note that while the synthesis of this compound is described in the context of hydrogen storage studies, detailed characterization data and, notably, any investigation into its biological activity are scarce in the public domain. Consequently, this review also highlights the significant gaps in the current understanding of this molecule's properties, particularly concerning its potential interactions with biological systems.

Synthesis of this compound

The primary and exclusive method reported for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the addition of hydrogen across the aromatic carbazole core, typically at elevated temperatures and pressures, in the presence of a metal catalyst.

Experimental Protocols and Quantitative Data

Various catalysts and reaction conditions have been explored to optimize the hydrogenation of 9-ethylcarbazole. The key parameters influencing the reaction's efficiency and hydrogen uptake are the choice of catalyst, temperature, and hydrogen pressure. A summary of the reported quantitative data is presented in the table below.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Hydrogen Uptake (wt.%) | Reference |

| Raney-Ni | 9-Ethylcarbazole | 160 | 0.8 | 5.81 | [1] |

| 5 wt.% Ru/Al₂O₃ | 9-Ethylcarbazole | Not specified | Not specified | Most active catalyst | [1] |

| Supported Noble Metal Catalysts | N-ethylcarbazole | 130 - 180 | up to 7 | Not specified | [2] |

Note: The literature suggests that the hydrogenation process can lead to the formation of up to 16 stereoisomers of this compound, with six being distinguishable by NMR.[2] However, specific details on the isolation and characterization of these individual isomers are not provided.

Experimental Workflow

The general workflow for the synthesis of this compound via catalytic hydrogenation is depicted in the following diagram.

Physicochemical and Spectroscopic Data

The available physicochemical properties of this compound are summarized below. It is critical to note that detailed experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, for the purified compound are not available in the reviewed scientific literature.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅N | |

| Molecular Weight | 207.36 g/mol | |

| CAS Number | 146900-30-3 | |

| IUPAC Name | 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | |

| Synonyms | Dodecahydro-N-ethylcarbazole, Perhydro-N-ethylcarbazole |

Biological Activity

A comprehensive literature search did not yield any studies on the biological activity of this compound or other fully saturated N-alkylated dodecahydrocarbazoles. The biological activities of the broader carbazole class of compounds, which are aromatic, have been extensively studied. These activities include, but are not limited to, antimicrobial, antitumor, and anti-inflammatory properties. However, it is crucial to emphasize that these findings pertain to the aromatic carbazole scaffold and cannot be extrapolated to the fully saturated dodecahydro derivative. The saturation of the carbazole ring system fundamentally alters its electronic and steric properties, which would almost certainly result in a completely different biological profile.

Signaling Pathways

Due to the absence of any reported biological activity or mechanism of action studies for this compound, there is no information on its potential interactions with any signaling pathways. Therefore, the generation of a signaling pathway diagram is not possible at this time.

Conclusion

This compound is a molecule of significant interest in the field of hydrogen storage, with its synthesis via catalytic hydrogenation of 9-ethylcarbazole being the primary focus of research. While the general conditions for its synthesis are established, there is a notable lack of detailed experimental protocols for its purification and comprehensive characterization data in the public domain.

Most significantly for the drug development and life sciences community, the biological activity of this compound remains entirely unexplored. The extensive research on the biological properties of aromatic carbazoles does not extend to their saturated counterparts. This represents a substantial gap in the scientific literature and an opportunity for future research to investigate the potential pharmacological profile of this and related saturated carbazole derivatives. Until such studies are conducted, the biological effects and potential therapeutic applications of this compound remain unknown.

References

Methodological & Application

Application Notes and Protocols for 9-Ethyldodecahydro-1H-carbazole: A Survey of Potential Research Avenues

Introduction to Carbazole Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are known for their electronic and charge-transport properties, making them valuable in materials science.[1] Furthermore, a vast body of research has demonstrated the diverse biological activities of carbazole derivatives, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3] The rigid, planar structure of the carbazole nucleus serves as a versatile pharmacophore in drug discovery.[3]

The subject of this note, 9-Ethyldodecahydro-1H-carbazole, represents a fully saturated analog of the carbazole core. The hydrogenation of the aromatic rings is expected to significantly alter its electronic properties and three-dimensional structure, which in turn could lead to novel biological activities and material properties.

Potential Applications and Areas for Investigation

Based on the known activities of other carbazole derivatives, the following areas represent promising avenues for investigating the applications of this compound.

Antimicrobial Activity

Rationale: Numerous carbazole derivatives have shown potent activity against a range of microbial pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Suggested Investigation: The antimicrobial properties of this compound can be assessed against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Experimental Protocol: Antimicrobial Susceptibility Testing

A potential workflow for assessing antimicrobial activity is outlined below.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory Activity

Rationale: Carbazole derivatives have been reported to possess anti-inflammatory properties.[3][4] This activity is often attributed to the inhibition of pro-inflammatory enzymes or cytokines.

Suggested Investigation: The anti-inflammatory potential of this compound can be evaluated in vitro by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Caption: Protocol for Nitric Oxide Inhibition Assay.

Anticancer Activity

Rationale: A notable derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has demonstrated antitumor activity by reactivating the p53 pathway in melanoma cells.[2] This suggests that the N-ethyl carbazole scaffold could be a valuable starting point for developing new anticancer agents.

Suggested Investigation: The cytotoxic effects of this compound can be screened against a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) using a cell viability assay such as the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

Caption: Workflow for MTT Cell Viability Assay.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is currently available, the following table is a template for how such data could be presented.

| Application | Assay | Test Organism/Cell Line | Metric | Result (Hypothetical) | Positive Control |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | 128 µg/mL | Vancomycin (1 µg/mL) |

| Antimicrobial | Broth Microdilution | E. coli | MIC | >256 µg/mL | Gentamicin (2 µg/mL) |

| Anti-inflammatory | Griess Assay | RAW 264.7 | IC₅₀ (NO Inhibition) | 75 µM | Dexamethasone (10 µM) |

| Anticancer | MTT Assay | A549 | IC₅₀ (Cytotoxicity) | 150 µM | Doxorubicin (1 µM) |

Conclusion

While this compound remains an understudied compound, the rich pharmacology of the broader carbazole family provides a strong rationale for its investigation. The protocols and potential application areas outlined in this document offer a starting point for researchers to explore the biological and material properties of this unique saturated carbazole derivative. Future studies are necessary to elucidate its specific activities and mechanisms of action, which could uncover novel therapeutic agents or materials.

References

Application Notes and Protocols for Carbazole Derivatives in Organic Synthesis

Note: Extensive research did not yield any specific information on the use of 9-Ethyldodecahydro-1H-carbazole in organic synthesis. The following application notes and protocols are based on the synthesis and applications of related and more extensively studied carbazole derivatives, particularly 9-Ethyl-9H-carbazole and its derivatives, which are of significant interest to researchers in organic synthesis and drug development.

I. Application Notes

Carbazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science. The 9-ethyl-9H-carbazole core, in particular, serves as a versatile starting material for the synthesis of a variety of functionalized molecules with potential biological activities. These derivatives have been explored for their anticancer, antimicrobial, and fluorescent properties.

The synthetic strategies primarily involve electrophilic substitution on the carbazole ring, followed by condensation and cyclization reactions to build more complex heterocyclic systems. The nitrogen at position 9 is often alkylated, for instance with an ethyl group, to enhance solubility and modify electronic properties. Common reaction sequences include Friedel-Crafts acylation, Claisen-Schmidt condensation, and subsequent heterocyclization to form pyrazolines, pyrimidines, and other valuable scaffolds.

II. Experimental Protocols

A. Synthesis of 3-Acetyl-9-ethyl-9H-carbazole

This protocol describes the Friedel-Crafts acylation of 9-ethyl-9H-carbazole.

Materials:

-

9-Ethyl-9H-carbazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloroethane

-

Ice water

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve 9-ethyl-9H-carbazole (0.01 mol) and anhydrous aluminum chloride (0.035 mol) in dichloroethane (7 mL) with stirring at 0-5 °C.

-

Add a solution of acetyl chloride (0.05 mol) in dichloroethane (6 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for another 30 minutes.

-

Pour the reaction mixture into ice water.

-

Separate the organic layer and wash it successively with a saturated sodium carbonate solution and water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure 3-acetyl-9-ethyl-9H-carbazole.

B. Synthesis of (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-ones (Chalcones)

This protocol details the Claisen-Schmidt condensation of 3-acetyl-9-ethyl-9H-carbazole with various substituted acetophenones.[1]

Materials:

-

3-Acetyl-9-ethyl-9H-carbazole

-

Substituted acetophenones

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

Procedure:

-

In a flask, dissolve 3-acetyl-9-ethyl-9H-carbazole and a substituted acetophenone in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the mixture.

-

Stir the reaction mixture at room temperature for a specified time (typically a few hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.

C. Synthesis of 3-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-9-ethyl-9H-carbazoles

This protocol describes the cyclization of chalcones with hydrazine hydrate to form pyrazoline derivatives.[2]

Materials:

-

(E)-3-(9-ethyl-9H-carbazol-3-yl)-1-arylprop-2-en-1-one (chalcone derivative)

-

Hydrazine hydrate (50%)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

To a solution of the chalcone derivative (0.001 mol) in ethanol (20 mL), add hydrazine hydrate (0.4 mL, 50% solution).

-

Reflux the reaction mixture for 5 hours.

-

After cooling, acidify the reaction mixture with glacial acetic acid.

-

Filter the formed precipitate and wash with water.

-

Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.

D. Synthesis of 3-(2-Amino-6-aryl-4-pyrimidinyl)-9-ethyl-9H-carbazoles

This protocol outlines the synthesis of pyrimidine derivatives from chalcones and guanidine carbonate.[2]

Materials:

-

(E)-3-(9-ethyl-9H-carbazol-3-yl)-1-arylprop-2-en-1-one (chalcone derivative)

-

Guanidine carbonate

-

Sodium hydroxide (40% solution)

-

Ethanol

Procedure:

-

To a solution of the chalcone derivative in ethanol, add guanidine carbonate.

-

Add a 40% aqueous solution of sodium hydroxide to the mixture.

-

Reflux the reaction mixture for a specified period.

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

III. Data Presentation

Table 1: Synthesis of 3-Acetyl-9-ethyl-9H-carbazole Derivatives

| Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 3-Acetyl-9-ethyl-9H-carbazole | 9-Ethyl-9H-carbazole | Acetyl chloride, AlCl₃ | Dichloroethane | - | - | [2] |

Table 2: Synthesis of Chalcone Derivatives

| Compound | Ar-group | Yield (%) | Melting Point (°C) | Reference |

| 3a | C₆H₅ | - | - | [2] |

| 3b | 4-OCH₃-C₆H₄ | - | - | [2] |

| 3c | 2-NO₂-C₆H₄ | 39 | 175-177 | [2] |

| 3d | 4-Cl-C₆H₄ | - | - | [2] |

| 3e | 4-Br-C₆H₄ | 39 | 190-192 | [2] |

Table 3: Synthesis of Pyrazoline Derivatives

| Compound | Ar-group | Yield (%) | Melting Point (°C) | Reference |

| 4a | C₆H₅ | - | - | [2] |

| 4b | 4-OCH₃-C₆H₄ | - | - | [2] |

| 4c | 2-NO₂-C₆H₄ | - | - | [2] |

| 4d | 4-Cl-C₆H₄ | - | - | [2] |

| 4e | 4-Br-C₆H₄ | - | - | [2] |

Table 4: Synthesis of Pyrimidine Derivatives

| Compound | Ar-group | Yield (%) | Melting Point (°C) | Reference |

| 6a | C₆H₅ | - | - | [2] |

| 6b | 4-OCH₃-C₆H₄ | - | - | [2] |

| 6c | 2-NO₂-C₆H₄ | - | - | [2] |

| 6d | 4-Cl-C₆H₄ | - | - | [2] |

| 6e | 4-Br-C₆H₄ | - | - | [2] |

Note: Yields and melting points were not available for all compounds in the cited literature.

IV. Visualizations

Caption: Synthetic pathway for 9-ethyl-carbazole derivatives.

Caption: Workflow for pyrazoline synthesis from chalcones.

References

9-Ethyldodecahydro-1H-carbazole as a potential pharmaceutical intermediate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyldodecahydro-1H-carbazole is a fully saturated derivative of the carbazole heterocyclic system. While the parent carbazole and its various unsaturated derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, the potential of their saturated counterparts as pharmaceutical intermediates remains an area of active investigation.[1][2][3][4][5] The unique three-dimensional structure and altered electronic properties of the dodecahydrocarbazole core, compared to its aromatic precursor, may offer new avenues for the design of novel therapeutic agents with improved bioavailability, metabolic stability, and target selectivity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, along with a summary of the known biological activities of related carbazole compounds that suggest its potential as a valuable scaffold in drug discovery.

Data Presentation

The primary route for the synthesis of this compound is the catalytic hydrogenation of 9-ethylcarbazole. The efficiency of this process is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes key quantitative data from studies on the hydrogenation of 9-ethylcarbazole.

| Catalyst | Temperature (°C) | Pressure (MPa) | Hydrogen Storage Capacity (wt%) | Selectivity for Dodecahydro-N-ethylcarbazole | Reference |

| 5 wt% Ru/Al₂O₃ | 180 | 8 | 5.79 | High | [6] |

| Raney-Ni | 180 | Not Specified | ~5.0 | Not Specified | [7] |

| Ru/NiFe-LDH | 110 | 6 | 5.77 | 98.88% | [7] |

| Ru-Pd Bimetallic | 120 | 6 | 5.75 | 98.07% | [7] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of this compound from 9-ethylcarbazole using a heterogeneous catalyst.

Materials:

-

9-Ethylcarbazole

-

Catalyst (e.g., 5 wt% Ru/Al₂O₃ or Raney-Ni)

-

Solvent (e.g., a high-boiling point ether or hydrocarbon, or neat/molten substrate)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Hydrogen gas (high purity)

-

Filtration apparatus

Procedure:

-

Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add 9-ethylcarbazole and the chosen catalyst to the reactor. For example, a 10:1 substrate-to-catalyst ratio by weight can be used. If a solvent is used, add it to the reactor at this stage.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-8 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 110-180 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the pressure drop in the hydrogen supply, indicating its consumption. The reaction time will vary depending on the catalyst and conditions used.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Product Isolation: Open the reactor and dilute the reaction mixture with a suitable solvent to facilitate the removal of the product.

-

Catalyst Removal: Separate the heterogeneous catalyst from the reaction mixture by filtration. The catalyst can potentially be washed and reused.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Potential Pharmaceutical Applications: A Prospective Outlook

-

Anticancer Activity: Many carbazole derivatives have demonstrated potent anticancer properties by targeting various mechanisms, including DNA topoisomerases and cytoskeletal proteins.[4] The saturated core of this compound could serve as a scaffold for the development of novel anticancer agents with potentially different target specificities or improved pharmacokinetic profiles.

-

Anti-inflammatory Effects: Both natural and synthetic carbazoles have shown significant anti-inflammatory activity.[1] The development of novel anti-inflammatory drugs is a major area of pharmaceutical research, and derivatives of this compound could be explored for this purpose.

-

Neuroprotective Properties: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative disorders. The lipophilic nature of the dodecahydrocarbazole structure might enhance blood-brain barrier penetration, making it an interesting starting point for the design of centrally acting agents.